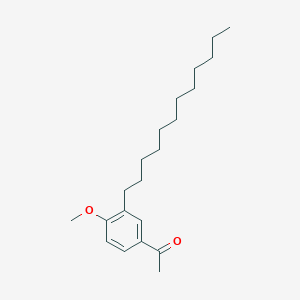
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one is an organic compound characterized by a long dodecyl chain attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses anisole (methoxybenzene) as a starting material, which undergoes acylation with dodecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products:
Oxidation: 1-(3-Dodecyl-4-hydroxyphenyl)ethan-1-one.
Reduction: 1-(3-Dodecyl-4-methoxyphenyl)ethanol.
Substitution: 1-(3-Dodecyl-4-halophenyl)ethan-1-one.
Scientific Research Applications
1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one involves its interaction with biological membranes and proteins. The long dodecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The methoxyphenyl group can interact with various molecular targets, influencing pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethan-1-one (Acetanisole): Similar structure but lacks the long dodecyl chain.
1-(3-Methoxyphenyl)ethan-1-one: Similar structure but with a shorter alkyl chain.
1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains an additional methoxy group on the phenyl ring.
Uniqueness: 1-(3-Dodecyl-4-methoxyphenyl)ethan-1-one is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it more hydrophobic and capable of interacting with lipid environments, unlike its shorter-chain analogs.
Properties
CAS No. |
63738-25-0 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-(3-dodecyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17-19(18(2)22)15-16-21(20)23-3/h15-17H,4-14H2,1-3H3 |
InChI Key |
QHEVUAVKXVNTPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


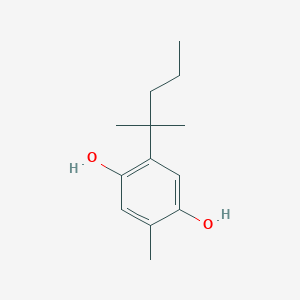
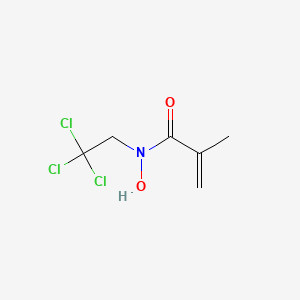
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
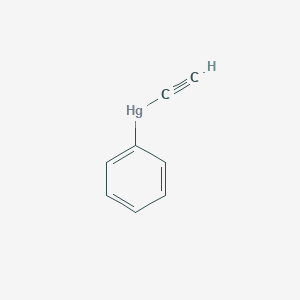
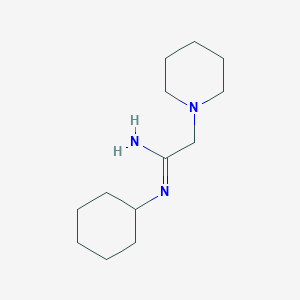
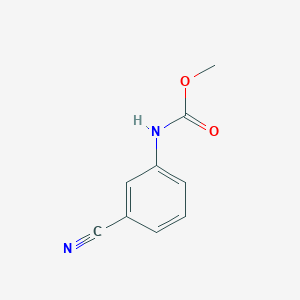
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
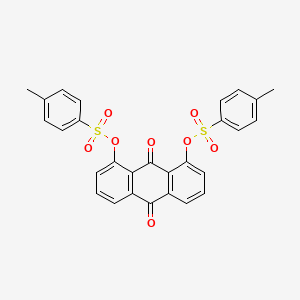
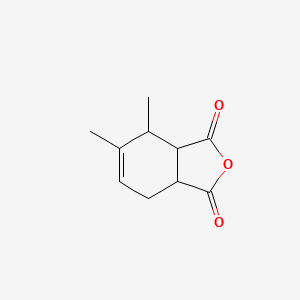
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
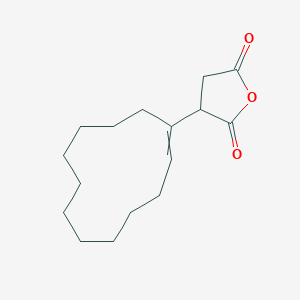
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
